molecular formula C10H11ClF3NO2 B1142061 (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride CAS No. 122839-50-3

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride

Katalognummer: B1142061
CAS-Nummer: 122839-50-3
Molekulargewicht: 269.65
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a chiral phenylalanine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable synthetic intermediate or building block for the design and development of novel small-molecule therapeutics. Its structure, featuring a propanoic acid backbone and a lipophilic, electron-deficient trifluoromethyl group, makes it a versatile precursor for constructing more complex, targeted molecules. This chemical is particularly relevant in oncology research. Phenylalanine derivatives are explored as components of radiopharmaceuticals and targeted therapies; for instance, similar compounds like Iodofalan ( 131 I) are under investigation as antineoplastic agents for conditions like glioblastoma . Furthermore, research indicates that phenylalanine-based structures can act as competitive inhibitors of specific enzyme targets, such as the Sts-1 phosphatase, which is a potential target for immune-enhancing therapies . The scaffold is also foundational in developing potent, selective inhibitors for various kinases and other proteins implicated in disease pathways . As a standard, this compound is offered with high purity to ensure experimental reproducibility. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Eigenschaften

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZOSPMXOKBQIS-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation represents the most direct method for synthesizing the (S)-enantiomer. A prochiral α,β-unsaturated ketone precursor, 3-(4-(trifluoromethyl)phenyl)acrylic acid, undergoes hydrogenation using chiral Ru or Rh catalysts. For instance, Ru-(S)-Xyl-SYNPHOS at 50 psi H2\text{H}_2 in tetrahydrofuran (THF) achieves 98% ee and 89% yield. The trifluoromethyl group’s electron-withdrawing nature enhances substrate coordination to the metal center, favoring the (S)-configuration.

Reaction Conditions :

  • Catalyst: Ru-(S)-Xyl-SYNPHOS (0.5 mol%)

  • Solvent: THF

  • Pressure: 50 psi H2\text{H}_2

  • Temperature: 60°C

  • Time: 24 hours

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution employs lipases or acylases to hydrolyze racemic N-acetyl derivatives. Porcine kidney acylase (PKA) selectively deacetylates the (S)-enantiomer in phosphate buffer (pH 7.0), yielding 95% ee after recrystallization. The trifluoromethyl group’s hydrophobicity improves enzyme-substrate binding, accelerating kinetic resolution.

Key Parameters :

  • Enzyme: Porcine kidney acylase (10 U/mg)

  • Substrate: N-Acetyl-DL-3-(4-(trifluoromethyl)phenyl)alanine

  • Buffer: 0.1 M phosphate, pH 7.0

  • Temperature: 37°C

  • Time: 48 hours

Chiral Auxiliary Approaches

Schöllkopf bis-lactim ether methodology enables stereoselective synthesis. Condensation of 4-(trifluoromethyl)benzaldehyde with (S)-valine-derived bis-lactim ether forms a diastereomeric oxazolidinone, hydrolyzed to the (S)-amino acid with 94% ee.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Continuous flow systems enhance efficiency and scalability. A tubular reactor with immobilized Rh-(R)-BINAP catalyst achieves 92% yield and 97% ee at 10 mL/min flow rate.

Process Parameters :

ParameterValue
Catalyst Loading1.2 g/L
Residence Time30 minutes
Temperature70°C
Pressure100 psi H2\text{H}_2

Catalytic Ammonolysis

High-pressure ammonolysis of α-bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid in liquid ammonia (200 equiv) yields the amino acid hydrochloride after HCl treatment.

Enantiomeric Purity Optimization

Chiral Chromatography

Chiralpak AD-H with hexane:isopropanol (85:15) resolves enantiomers (retention times: 12.3 min (S), 14.7 min (R)).

Crystallization-Induced Diastereomer Transformation

Diastereomeric salt formation with (R)-mandelic acid enriches (S)-enantiomer to 99% ee after two recrystallizations.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1\text{H} NMR (400 MHz, D2_2O) : δ 7.62 (s, 4H, Ar–H), 4.12 (q, J = 6.8 Hz, 1H, α-CH), 3.01 (dd, J = 14.2, 6.8 Hz, 1H, β-CH2_2), 2.87 (dd, J = 14.2, 6.8 Hz, 1H, β-CH2_2).

  • HPLC : 95:5 acetonitrile:0.1% TFA, 1.0 mL/min, tR_R = 12.3 min.

Stability Profiling

Storage at −20°C in amber vials with silica gel desiccant maintains >98% purity for 12 months .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aromatic Ring

The para-substituted phenyl group is a critical structural feature. Key analogs and their substituent effects include:

Table 1: Substituent Comparison
Compound Name Substituent(s) Position Molecular Weight (g/mol) Key Properties CAS Number Reference
Target Compound -CF₃ Para 328.34 (acid + TFA salt) High lipophilicity, electron-withdrawing Not specified
(S)-2-Amino-3-(4-bromophenyl)propanoic acid -Br Para 244.09 Halogenated, moderate steric bulk 24250-84-8
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl -F, -OH 4-F, 3-OH 235.64 Polar, hydrogen-bonding capability 132732-79-7
(S)-2-Amino-3-(4-ethynylphenyl)propanoic acid HCl -C≡CH Para Not specified Linear steric bulk, click chemistry applications 188640-63-3
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid -CF₃ Meta Not specified Altered electronic effects vs. para-CF₃ 122839-48-9
  • Trifluoromethyl (-CF₃) vs. Halogens (-Br, -F): The -CF₃ group increases lipophilicity (logP) more significantly than halogens, enhancing membrane permeability .
  • Hydroxyl (-OH) Addition: The 4-fluoro-3-hydroxyl analog () exhibits higher polarity due to -OH, improving aqueous solubility but reducing metabolic stability .

Functional Group Modifications

Table 2: Functional Group Variations
Compound Name Functional Group Molecular Weight (g/mol) Applications Reference
Target Compound Carboxylic acid (HCl salt) 328.34 Peptide synthesis, enzyme inhibition
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl Methyl ester 233.67 Prodrug design, improved bioavailability
(S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid HCl Nitrobenzyl-protected -OH Not specified Photolabile protecting groups
  • Ester vs. Acid: Methyl esterification () masks the carboxylic acid, enhancing cell permeability for prodrug strategies .
  • Protective Groups: The nitrobenzyloxy group () enables light-activated deprotection, useful in targeted drug delivery .

Stereochemical and Salt Effects

  • S vs. R Configuration: highlights (R)-2-Amino-3-(4-bromophenyl)propanoic acid HCl, which may exhibit divergent biological activity compared to the S-form due to enantioselective receptor binding .
  • Hydrochloride Salt: Most analogs (e.g., ) are HCl salts, improving solubility and crystallinity compared to free bases .

Biologische Aktivität

(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, commonly known as a phenylalanine derivative, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
  • Molecular Formula : C10H10F3NO2·HCl
  • Molecular Weight : 233.64 g/mol
  • CAS Number : 14464-68-7

The biological activity of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. The trifluoromethyl group enhances lipophilicity and may facilitate better binding to receptors compared to non-fluorinated analogs. Studies have indicated that compounds containing trifluoromethyl groups can significantly increase the potency of drugs targeting serotonin receptors, particularly in inhibiting serotonin uptake, which can have implications in treating mood disorders and other neurological conditions .

Pharmacological Effects

  • Neurotransmitter Modulation :
    • The compound exhibits properties similar to neurotransmitters, particularly in modulating serotonin and dopamine pathways. This modulation can lead to enhanced cognitive functions and mood stabilization.
  • Anticancer Activity :
    • Recent studies have highlighted its potential in cancer therapy. For instance, it has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics .

Case Studies

  • Inhibition of Serotonin Uptake :
    A study conducted on various fluorinated phenylalanine derivatives demonstrated that the introduction of a trifluoromethyl group significantly increased the inhibitory potency against serotonin transporters by approximately six-fold compared to non-fluorinated counterparts .
  • Anticancer Efficacy :
    In vitro tests showed that (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride exhibited significant cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation through modulation of the MAPK/ERK signaling pathway .
  • Neuroprotective Effects :
    Research has indicated that this compound may also provide neuroprotective benefits by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .

Data Tables

Biological ActivityMechanismReference
Serotonin uptake inhibitionIncreased binding affinity at serotonin transporters
Anticancer activityInduction of apoptosis via MAPK pathway
Antimicrobial effectsInhibition of bacterial growth

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, and how can purity be optimized?

The synthesis typically involves enantioselective methods to preserve the (S)-configuration. A common approach is the Strecker synthesis or enzymatic resolution of racemic mixtures. Key steps include:

  • Substitution reactions : Introducing the trifluoromethyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to a phenylalanine precursor .
  • Acidification and salt formation : Reacting the free amino acid with hydrochloric acid to form the hydrochloride salt.
  • Purification : Use reversed-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase to separate enantiomers and remove byproducts. Purity >98% is achievable with gradient elution (10–90% acetonitrile/water) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the stereochemistry and substitution pattern. The trifluoromethyl group exhibits a distinct 19^19F NMR signal at ~-60 ppm .
  • HPLC-MS : Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight ([M+H]+ m/z ~295.1), while chiral columns (e.g., Chiralpak AD-H) validate enantiopurity .
  • X-ray crystallography : Resolves absolute configuration, particularly if racemization is suspected during synthesis .

Advanced Research Questions

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in receptor binding?

  • Key analogs : Compare with 3-(4-chlorophenyl) and 3-(3-trifluoromethylphenyl) derivatives. The 4-CF3_3 group enhances lipophilicity (logP ~1.8) and stabilizes π-π interactions with aromatic residues in target receptors (e.g., GABAA_A) .
  • Experimental design : Synthesize analogs with varied substituents (e.g., methylsulfanyl, acetyl) and test binding affinity via radioligand assays. For example, replace CF3_3 with a methyl group to assess steric effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in IC50_{50} values for enzyme inhibition (e.g., tyrosine kinase) may arise from assay conditions. Standardize protocols:
    • Use consistent buffer systems (e.g., Tris-HCl vs. HEPES).
    • Validate target specificity via knockout cell lines or competitive inhibitors .
    • Meta-analysis of published data to identify outliers linked to impure batches or racemization .

Q. What methodologies are recommended for studying its pharmacokinetics and metabolic stability?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The CF3_3 group often reduces CYP450-mediated oxidation .
    • Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for correlating in vitro activity with in vivo efficacy .
  • In silico tools : Predict metabolic sites using software like Schrödinger’s QikProp, focusing on hydrolytic cleavage of the amino acid backbone .

Application-Oriented Questions

Q. How is this compound utilized in designing fluorescent probes or click chemistry reagents?

  • Tetrazine ligation : Derivatives with tetrazine moieties (e.g., H-L-Phe(4-MeTz)-OH*TFA) enable bioorthogonal labeling. The CF3_3 group improves solubility in aqueous-organic hybrid systems .
  • Fluorogenic probes : Conjugate with nitrobenzoxadiazole (NBD) via EDC/NHS chemistry. Monitor cellular uptake in real-time using confocal microscopy .

Q. What strategies improve its blood-brain barrier (BBB) penetration for neuropharmacology studies?

  • Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to enhance lipophilicity. Hydrolyze enzymatically in the brain .
  • Carrier-mediated transport : Leverage amino acid transporters (e.g., LAT1) by maintaining the α-amino acid structure. Competitive uptake assays with [3^3H]-leucine validate transport efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.